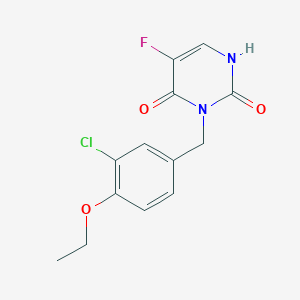

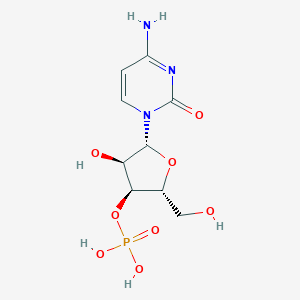

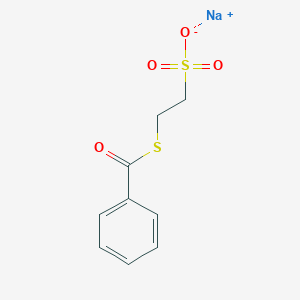

2-Acetamido-3-(3,4-diacetoxyphenyl)-2-propenoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 2-Acetamido-3-(3,4-diacetoxyphenyl)-2-propenoic acid involves chemical reactions designed to introduce specific functional groups, improving the molecule's stability and solubility. It is synthesized from derivatives of danshensu, a compound known for its bioactivity, aiming to increase its chemical stability and liposolubility. The process involves hydrolysis to release bioactive danshensu, highlighting the compound's potential for further chemical manipulation and application (Chen et al., 2016).

Molecular Structure Analysis

The molecular structure of this compound has been elucidated through methods such as X-ray diffraction analysis. This technique provides detailed insights into the compound's crystal structure and stereochemistry, offering a basis for understanding its chemical behavior and interactions (Chen et al., 2016).

科学的研究の応用

Environmental Remediation

Advanced Oxidation Processes (AOPs) are utilized for the degradation of recalcitrant compounds like acetaminophen (ACT), where studies have explored the kinetics, mechanisms, and by-products of ACT degradation in aqueous media. The findings have implications for enhancing the degradation of ACT and similar compounds in environmental settings, contributing to ecosystem protection (Qutob et al., 2022).

Pharmacological Potential

Chlorogenic Acid (CGA) : Recognized for its wide array of therapeutic roles including antioxidant, anti-inflammatory, and hepatoprotective effects, CGA is studied for its ability to modulate lipid and glucose metabolism. Its potential in treating metabolic disorders like diabetes and obesity highlights the diverse pharmacological applications of phenolic compounds (Naveed et al., 2018).

Cinnamic Acid Derivatives : As traditional and synthetic antitumor agents, cinnamic acid derivatives have been the focus of medicinal research due to their anticancer potentials. The rich medicinal tradition of these compounds underscores their significance in therapeutic applications (De et al., 2011).

Biochemical Studies

Caffeic Acid Derivatives : Studies on caffeic acid (CA) derivatives, including their synthetic methodologies and antioxidant properties, contribute to the understanding of their biological activities. CA derivatives are known for anti-inflammatory, antitumor, and antibacterial activities, indicating their broad spectrum of potential therapeutic applications (Armas-Ricard et al., 2019).

Tyrosol and Hydroxytyrosol : These phenolic compounds, found in olives, olive oil, and wine, exhibit antioxidant, anti-inflammatory, antiviral, and anti-tumor properties. Their potential application in dentistry, among other medical fields, highlights the diverse therapeutic uses of phenolic compounds in health (Ramos et al., 2020).

Safety and Hazards

Safety and hazard information for 2-Acetamido-3-(3,4-diacetoxyphenyl)-2-propenoic acid can be found in its Safety Data Sheet (SDS). The SDS includes information on hazard identification, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .

作用機序

Target of Action

The primary targets of 2-Acetamido-3-(3,4-diacetoxyphenyl)-2-propenoic acid are currently unknown

Mode of Action

It has been used in proteomics research , suggesting it may interact with proteins to exert its effects.

Biochemical Pathways

Given its use in proteomics research , it may influence protein synthesis or degradation pathways.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of this compound . .

生化学分析

Biochemical Properties

2-Acetamido-3-(3,4-diacetoxyphenyl)-2-propenoic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to interact with proteases, which are enzymes that break down proteins. The acetamido group in this compound can form hydrogen bonds with the active sites of proteases, leading to enzyme inhibition. Additionally, the diacetoxyphenyl moiety can interact with aromatic amino acids in proteins, further influencing the compound’s biochemical properties .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In particular, this compound can influence cell signaling pathways by modulating the activity of key signaling proteins. For example, it can inhibit the activity of kinases, which are enzymes that phosphorylate proteins and play a crucial role in cell signaling. This inhibition can lead to changes in gene expression and cellular metabolism, ultimately affecting cell function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The acetamido group can form hydrogen bonds with the active sites of enzymes, leading to enzyme inhibition. Additionally, the diacetoxyphenyl moiety can interact with aromatic amino acids in proteins, further influencing the compound’s activity. These interactions can result in changes in gene expression and cellular metabolism, ultimately affecting cell function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound can have beneficial effects on cellular function, while at high doses, it can cause toxic or adverse effects. Threshold effects have been observed in these studies, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. These interactions can ultimately influence the overall metabolic state of the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within specific cellular compartments. The transport and distribution of the compound are crucial for its activity and function .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action .

特性

IUPAC Name |

2-acetamido-3-(3,4-diacetyloxyphenyl)prop-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO7/c1-8(17)16-12(15(20)21)6-11-4-5-13(22-9(2)18)14(7-11)23-10(3)19/h4-7H,1-3H3,(H,16,17)(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAJVHBSGWUAGPJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(=CC1=CC(=C(C=C1)OC(=O)C)OC(=O)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60355861 |

Source

|

| Record name | 2-Acetamido-3-[3,4-bis(acetyloxy)phenyl]prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

65329-03-5 |

Source

|

| Record name | 2-Acetamido-3-[3,4-bis(acetyloxy)phenyl]prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Methylthieno[3,4-b]pyridine](/img/structure/B19469.png)

![Methyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate](/img/structure/B19491.png)